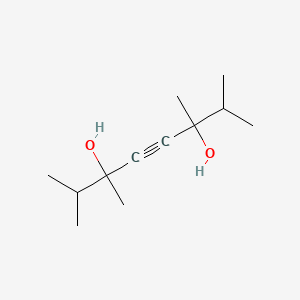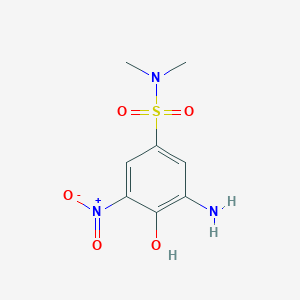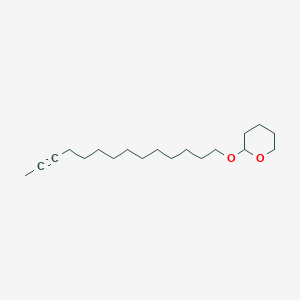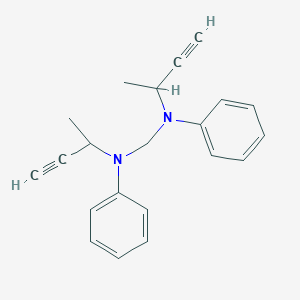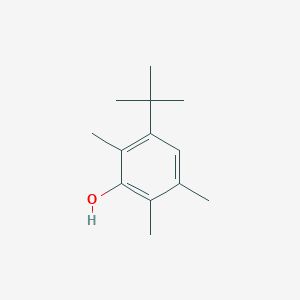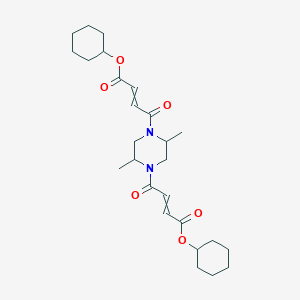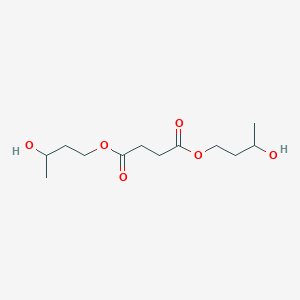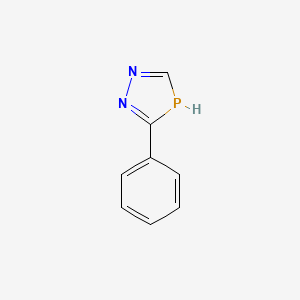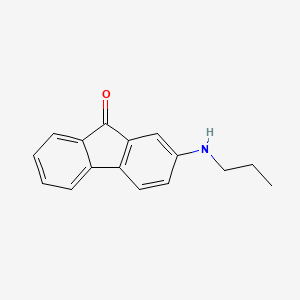![molecular formula C13H10O3 B14362781 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- CAS No. 90370-15-3](/img/structure/B14362781.png)
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furocoumarin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that scalable production is feasible. The advantages of this approach include atom economy and straightforward work-up procedures, which can avoid the need for chromatographic purification .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like acetonitrile or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in antimicrobial and anticancer applications . Additionally, the compound can generate reactive oxygen species upon exposure to light, which can damage cellular components and contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[2,3-h]chromones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Isobenzofuranone Derivatives: These compounds have a related structure and are known for their antioxidant properties.
2H/4H-Chromenes: These compounds are versatile and exhibit a wide range of biological activities.
Uniqueness
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of dimethyl groups at positions 4 and 6 contributes to its unique properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90370-15-3 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4,6-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-6-11(14)16-13-9-3-4-15-12(9)8(2)5-10(7)13/h3-6H,1-2H3 |
InChI-Schlüssel |
PHABYDNILJBPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


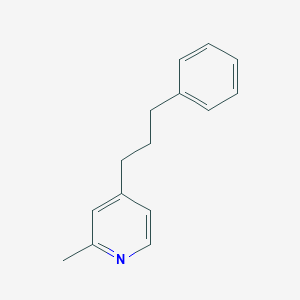
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)

![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

